Pentachlorophenylhydrazine
Description
Pentachlorophenylhydrazine (C₆Cl₅NHNH₂) is a chlorinated arylhydrazine derivative characterized by a phenyl ring substituted with five chlorine atoms and a hydrazine (-NHNH₂) functional group. This compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic systems, such as benzoxadiazines, via cyclization reactions . Its electron-withdrawing chlorine substituents confer unique reactivity, influencing both its physical properties (e.g., reduced solubility in polar solvents) and chemical behavior (e.g., electrophilic substitution resistance).
Properties
Molecular Formula |
C6H3Cl5N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)hydrazine |
InChI |
InChI=1S/C6H3Cl5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 |
InChI Key |
LZBLMXUJRKYREM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorination Impact : Pentachlorophenylhydrazine’s five chlorine atoms increase molecular weight (MW: ~282.3 g/mol) compared to simpler analogs like phenelzine (MW: ~136.2 g/mol). The chlorine substituents also hinder solubility in aqueous media, unlike hydrophilic derivatives like phenylhydrazinium chloride (C₆H₅NHNH₃⁺Cl⁻) .
- Synthetic Complexity: Introducing five chlorines requires multi-step halogenation or specialized precursors, whereas non-chlorinated derivatives (e.g., benzylidenehydrazines) are synthesized via straightforward condensations .
Reactivity and Stability
- Instead, it participates in cyclization reactions, where chlorine atoms may act as leaving groups (e.g., forming 4H-1,3,4-benzoxadiazines) .
- Thermal Stability : The electron-withdrawing Cl substituents enhance thermal stability compared to hydrazones (e.g., (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine), which decompose at lower temperatures due to labile imine bonds .
Key Observations :
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